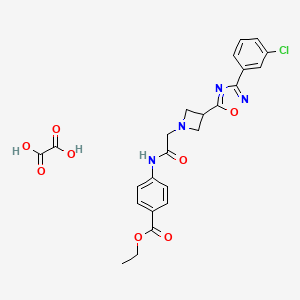
Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a chlorophenyl group, an azetidine ring, and an ester group. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of the related compound mentioned in paper , the synthesis involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. This suggests that the synthesis of Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate might also involve a multi-step process, starting with the formation of the oxadiazole ring, followed by the introduction of the azetidine and ester groups.
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using spectroscopic methods such as IR, Raman, NMR, and sometimes X-ray diffraction, as described in paper . These techniques allow for the determination of geometric parameters such as bond lengths and angles, as well as the identification of functional groups. Theoretical calculations, such as those performed using Hartree Fock or Density Functional Theory, can complement experimental data and provide detailed insights into the electronic structure of the molecule, including the HOMO and LUMO energies.
Chemical Reactions Analysis
The reactivity of a compound like Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can be inferred from the reactivity of similar compounds. For instance, paper describes the reactions of ethyl benzofuran derivatives with various reagents to yield pyrazoles, isoxazoles, amides, and azo compounds. This suggests that the compound may also undergo reactions with nucleophiles, such as amines, to form amides or react with diazonium compounds to form azo derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The presence of different functional groups will influence properties such as solubility, melting point, and reactivity. For example, the presence of an ester group typically increases the solubility of a compound in organic solvents. The chlorophenyl group might contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The oxadiazole ring could confer rigidity to the molecule, affecting its crystal structure and potentially its biological activity.
科学的研究の応用
Synthesis and Characterization for Antimicrobial Applications
The synthesis and characterization of compounds related to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been extensively studied for their potential as antimicrobial agents. These compounds exhibit significant activity against various bacterial and fungal strains, making them promising candidates for further development in antimicrobial therapy.
Antibacterial and Antifungal Potentials : Research demonstrates that derivatives similar to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been synthesized and shown to possess notable antibacterial and antifungal activities. These compounds have been evaluated against a range of microbial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others. The promising results suggest these derivatives' potential in addressing various microbial infections (Desai, Shihora, & Moradia, 2007), (Desai, Shah, Bhavsar, & Saxena, 2008).
Chemical Synthesis and Structural Analysis : The chemical synthesis of these compounds involves various steps, including the condensation and cyclization reactions, to achieve the desired 1,2,4-oxadiazole and azetidinone frameworks. Structural characterization techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the compounds' identities and structural integrity. These studies provide a foundation for understanding the compounds' chemical properties and potential biological activities (Desai & Dodiya, 2014), (Ilango, Valentina, Umarani, & Kumar, 2009).
Potential Therapeutic Applications
Beyond their antimicrobial properties, compounds related to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate are being explored for various therapeutic applications, including anti-inflammatory and enzyme inhibition activities. These studies highlight the compounds' multifaceted potential in medical research and pharmaceutical development.
- Anti-inflammatory and Enzyme Inhibition : Some studies have investigated the anti-inflammatory properties of these derivatives, offering insights into their potential in treating inflammatory conditions. Additionally, enzyme inhibition studies suggest that these compounds could modulate enzymatic activities, which is crucial in various pathological conditions (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014), (Janda, 2001).
Safety And Hazards
As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information was not found in the available sources.
将来の方向性
The future directions for research on this compound would depend on the results of initial studies. As it’s not intended for human or veterinary use1, it’s likely that any future research would continue to be in a laboratory setting.
特性
IUPAC Name |
ethyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPBDWGZWARINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

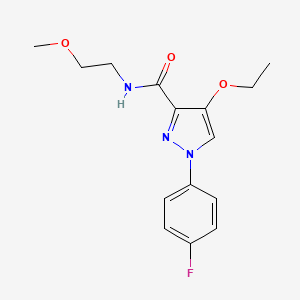
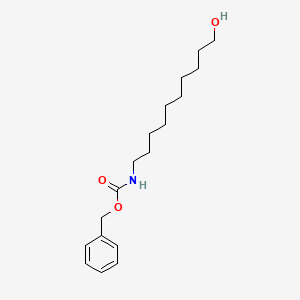


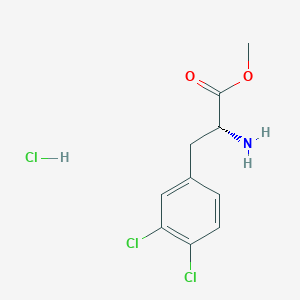
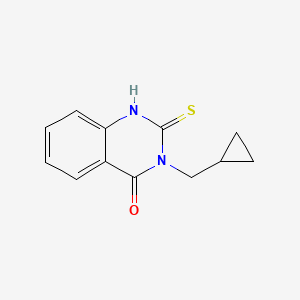
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
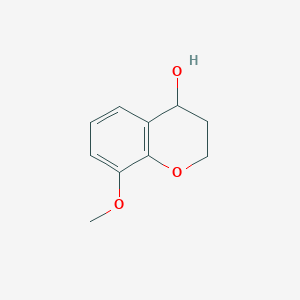
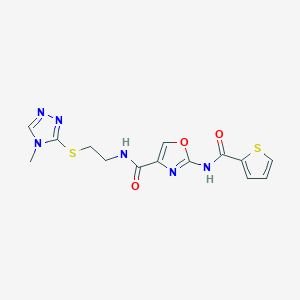
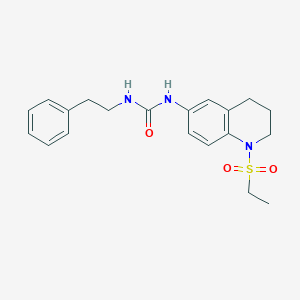
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)